Trilostane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Trilostane functions as a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) []. This enzyme plays a crucial role in the synthesis of cortisol, the primary glucocorticoid hormone in the body. By inhibiting 3β-HSD, trilostane restricts the conversion of precursor molecules into cortisol, ultimately leading to a reduction in circulating cortisol levels []. This mechanism offers a targeted approach to managing HAC by directly affecting cortisol production.

Effectiveness in Canine HAC

Research has established trilostane as an effective treatment for canine HAC. Studies demonstrate its ability to control clinical signs associated with the condition, including excessive thirst and urination, panting, pot-bellied appearance, muscle weakness, and hair loss []. However, ongoing research is exploring ways to optimize treatment protocols.

One area of investigation involves the optimal dosing schedule. The duration of cortisol suppression after a trilostane dose can be less than 12 hours. Therefore, some studies suggest that administering trilostane twice daily may be more beneficial for certain dogs. Additionally, researchers are exploring alternative methods for monitoring treatment efficacy, as the current gold standard ACTH stimulation test may not always correlate with clinical signs [].

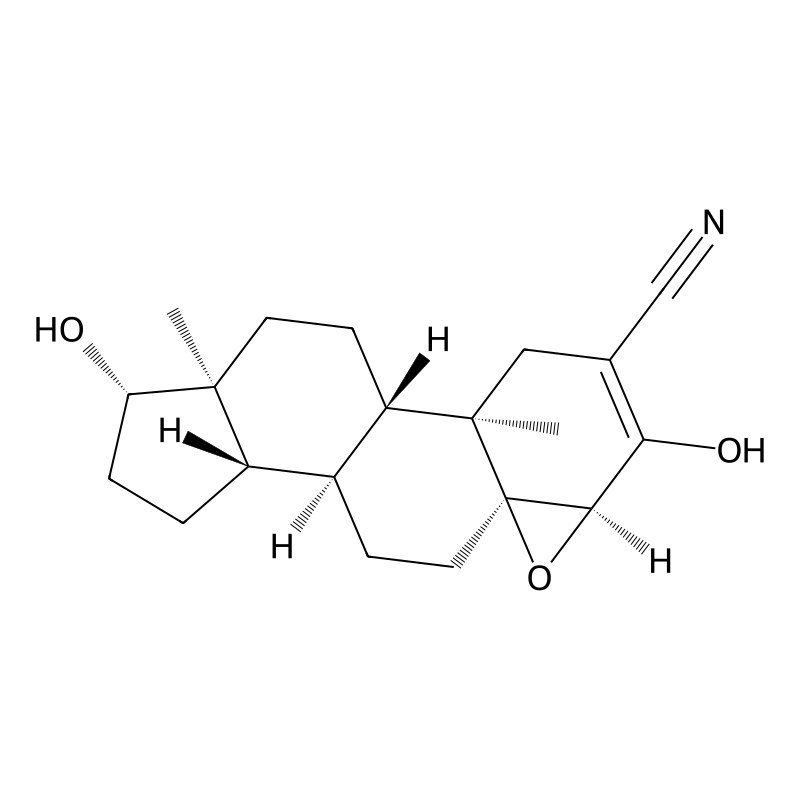

Trilostane, chemically known as 4α,5-epoxy-3,17β-dihydroxy-5α-androst-2-ene-2-carbonitrile, is a synthetic steroid compound primarily recognized for its role as an inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase. This inhibition is significant in the context of steroidogenesis, particularly in conditions such as Cushing's syndrome, where there is excessive production of adrenal steroids. Trilostane is administered orally and has been utilized in veterinary medicine for the treatment of hyperadrenocorticism in dogs and cats, as well as Alopecia X in dogs .

- Trilostane acts as a steroidogenesis inhibitor, specifically targeting the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) within the adrenal cortex [, ]. This enzyme plays a crucial role in the production of cortisol, a hormone involved in various physiological processes. By inhibiting 3β-HSD, trilostane reduces cortisol synthesis, which helps manage Cushing's syndrome in dogs, a condition characterized by excessive cortisol production.

- Veterinary Use: Trilostane is generally well-tolerated in dogs when used as prescribed by a veterinarian []. However, side effects like anorexia, lethargy, vomiting, and diarrhea can occur [].

- Human Use: Trilostane was withdrawn from the human market due to concerns about hepatotoxicity (liver damage) [].

Trilostane acts by inhibiting the conversion of Δ5-3β-hydroxysteroids into Δ4-3-ketosteroids. Specifically, it blocks the enzymatic pathways that convert pregnenolone to progesterone and dehydroepiandrosterone to androstenedione, among other steroid transformations. This results in a decrease in the synthesis of various steroid hormones, including glucocorticoids like cortisol and mineralocorticoids like aldosterone .

Trilostane can be synthesized from testosterone through a multi-step process involving several chemical transformations. The synthesis typically includes:

- Reduction: Converting testosterone to a suitable precursor.

- Epoxidation: Introducing an epoxide group to create a key intermediate.

- Functional Group Modification: Adjusting functional groups to yield trilostane.

- Purification: Isolating and purifying the final product for use .

Trilostane is primarily used in veterinary medicine for:

- Treatment of Hyperadrenocorticism: It effectively reduces excessive cortisol production in affected animals.

- Management of Alopecia X: Trilostane has been employed as a treatment option for this condition in dogs .

While it was previously approved for human use, it was withdrawn from the U.S. market due to safety concerns .

Trilostane's interactions with other drugs are critical for its safe use. It should be used cautiously with:

- ACE Inhibitors: Such as benazepril or enalapril.

- Antifungal Agents: Like ketoconazole.

- Other Steroid Inhibitors: Including aminoglutethimide and mitotane.

These interactions can lead to increased risks of adverse effects or reduced efficacy of trilostane . Monitoring through regular veterinary check-ups is recommended when using trilostane alongside these medications.

Several compounds share similarities with trilostane, particularly regarding their mechanism of action or therapeutic applications. Here are some notable examples:

| Compound Name | Mechanism/Activity | Unique Features |

|---|---|---|

| Ketoconazole | Inhibits steroidogenesis | Antifungal properties; broader spectrum |

| Mitotane | Adrenolytic agent | Used specifically for adrenal tumors |

| Aminoglutethimide | Inhibits steroid synthesis | Primarily used in cancer treatment |

| Mifepristone | Glucocorticoid receptor antagonist | Used for medical abortion and Cushing's syndrome |

| Spironolactone | Aldosterone antagonist | Diuretic properties; treats fluid retention |

Trilostane's uniqueness lies in its specific inhibition of 3β-hydroxysteroid dehydrogenase without affecting aromatase activity, making it particularly effective for managing conditions related to excess adrenal steroids while having distinct pharmacological properties compared to these other compounds .

Trilostane functions as a competitive and reversible inhibitor of 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD), an essential enzyme complex responsible for the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids in steroidogenesis pathways [1] [2] [3]. This enzyme catalyzes the critical conversion of pregnenolone to progesterone, representing a fundamental step in the biosynthesis of all major steroid hormones including cortisol, aldosterone, and sex steroids [4] [5].

The inhibition mechanism demonstrates remarkable isoform selectivity, with trilostane exhibiting significantly higher affinity for human 3β-HSD type 1 (3β-HSD1) compared to type 2 (3β-HSD2). Kinetic analysis reveals that trilostane inhibits 3β-HSD1 with a Ki value of 0.10 μM in a competitive manner, while inhibiting 3β-HSD2 with a Ki value of 1.60 μM through noncompetitive inhibition [1]. This sixteen-fold selectivity difference represents a crucial pharmacological property that underlies trilostane's therapeutic applications.

| Enzyme Isoform | Ki Value (μM) | Inhibition Mode | Fold Selectivity |

|---|---|---|---|

| 3β-HSD1 | 0.10 | Competitive | 16.0 |

| 3β-HSD2 | 1.60 | Noncompetitive | 1.0 |

| 3β-HSD1 (pig testis) | 0.16 | Competitive | 9.0 |

Table 1: Trilostane Inhibition Kinetics for 3β-Hydroxysteroid Dehydrogenase Isoforms

The competitive nature of inhibition against 3β-HSD1 indicates that trilostane competes directly with natural substrates such as dehydroepiandrosterone (DHEA) for the enzyme's active site [6] [7]. This competitive binding results in increased apparent Km values for substrates without affecting maximum velocity (Vmax), confirming the reversible nature of the inhibition [6].

Impact on Steroidogenesis Pathways

Trilostane's inhibition of 3β-HSD creates profound alterations in steroidogenesis pathways, characterized by the accumulation of precursor steroids upstream of the enzymatic block and decreased production of downstream steroid hormones [8] [9] [10]. The compound's effects on steroidogenesis demonstrate a characteristic signature pattern that reflects its specific mechanism of action.

Precursor Steroid Accumulation: The most striking effect of trilostane treatment is the dramatic accumulation of steroid precursors that normally serve as substrates for 3β-HSD. Pregnenolone concentrations increase markedly, often exceeding thirty-fold above baseline levels [9] [10]. Similarly, 17α-hydroxypregnenolone and dehydroepiandrosterone show significant elevations, confirming the upstream accumulation of Δ5-steroids [8].

Downstream Product Depletion: Conversely, steroids produced downstream of the 3β-HSD enzymatic step show decreased concentrations. Cortisol and aldosterone synthesis are significantly reduced, reflecting the impaired conversion of their respective precursors [8] [11] [12]. Interestingly, 17α-hydroxyprogesterone levels typically remain unchanged, while androstenedione concentrations show minimal alteration [8].

| Steroid Precursor | Effect After Trilostane | Pathway Position |

|---|---|---|

| Pregnenolone | Markedly increased (>30x) | Before 3β-HSD |

| 17α-OH-pregnenolone | Significantly increased | Before 3β-HSD |

| Dehydroepiandrosterone | Significantly increased | Before 3β-HSD |

| Progesterone | Increased | After 3β-HSD |

| 17α-OH-progesterone | No change | After 3β-HSD |

| Androstenedione | No change | After 3β-HSD |

| Cortisol | Decreased | End product |

| Aldosterone | Decreased (post-ACTH) | End product |

Table 2: Effects of Trilostane on Steroidogenesis Pathway Components

The temporal dynamics of these changes reveal important insights into trilostane's pharmacological action. Peak inhibitory effects occur approximately 2-4 hours after administration, with cortisol concentrations reaching their nadir during this period [13]. Endogenous adrenocorticotropic hormone (ACTH) concentrations increase significantly between 3-12 hours post-administration as a compensatory response to decreased cortisol production [13].

Pathway-Specific Effects: Trilostane demonstrates differential effects across various steroidogenic pathways. In the androgen biosynthetic pathway, the conversion of dehydroepiandrosterone to androstenedione is potently inhibited, while the 16-androstene biosynthetic pathway shows relatively lower sensitivity to trilostane inhibition [6]. This selectivity suggests the involvement of distinct enzyme isoforms or separate active sites within the 3β-HSD enzyme complex.

Competitive Binding Studies with Enzyme Isoforms

The molecular basis for trilostane's isoform selectivity has been elucidated through extensive competitive binding studies and structural analysis of enzyme-inhibitor interactions [1] [14] [15]. These investigations reveal specific amino acid residues that determine binding affinity and inhibition mode differences between 3β-HSD1 and 3β-HSD2.

Critical Amino Acid Residues: Three key amino acid positions have been identified as crucial determinants of trilostane binding specificity. Serine 124 serves as an anchor point for trilostane's 2α-cyano group in both isoenzymes, with mutagenesis studies demonstrating that the S124T mutation increases Ki values four-fold [14] [16]. Arginine 195 in 3β-HSD1 versus proline 195 in 3β-HSD2 represents the most significant structural difference, with the R195P mutation shifting the high-affinity competitive inhibition profile of 3β-HSD1 to a low-affinity noncompetitive profile similar to 3β-HSD2 [15].

Methionine 187 in 3β-HSD1 compared to threonine 187 in 3β-HSD2 contributes to the sixteen-fold higher affinity of trilostane for 3β-HSD1 [15]. Docking studies suggest that Met187 facilitates optimal positioning of trilostane within the active site, while Thr187 in 3β-HSD2 creates steric interactions that reduce binding affinity.

| Amino Acid Position | Function in 3β-HSD1 | Function in 3β-HSD2 | Effect of Mutation |

|---|---|---|---|

| Ser124 | 2α-cyano group anchor | 2α-cyano group anchor | S124T: 4-fold Ki increase |

| Met187/Thr187 | High-affinity binding | Lower-affinity binding | M187T: Reduced affinity |

| Arg195/Pro195 | Competitive inhibition | Noncompetitive inhibition | R195P: Shifts to noncompetitive |

| His156/Tyr156 | Subunit interaction | Different subunit interaction | H156Y: Altered binding |

Table 3: Critical Amino Acid Residues in Trilostane-3β-HSD Interactions

Structural Modeling and Docking Analysis: Three-dimensional structural modeling combined with computational docking analysis provides detailed insights into trilostane-enzyme interactions [1] [17]. The competitive mode of inhibition against 3β-HSD1 results from overlapping binding positions of trilostane and the natural substrate DHEA within the enzyme's active site [14]. The 17β-hydroxyl group of trilostane forms critical hydrogen bonds with Arg195, while the 2α-cyano group anchors to Ser124, creating a stable enzyme-inhibitor complex.

Quaternary Structure Effects: Beyond active site interactions, trilostane binding influences the quaternary structure of 3β-HSD dimers [17]. Histidine 156 in 3β-HSD1 participates in subunit interactions that contribute to higher substrate and inhibitor affinity compared to 3β-HSD2 containing tyrosine 156 [17]. These subunit interactions create allosteric effects that enhance the overall binding affinity and specificity of trilostane for 3β-HSD1.

Metabolite Formation and Biological Activity

Trilostane undergoes extensive hepatic metabolism, producing several metabolites with distinct biological activities and pharmacokinetic properties [18] [19] [20]. The primary metabolite, ketotrilostane (17-ketotrilostane), exhibits enhanced biological activity compared to the parent compound, representing a significant pharmacological consideration.

Primary Metabolite Characteristics: Ketotrilostane demonstrates 1.7-fold higher bioactivity than trilostane in cytochemical bioassays measuring 3β-HSD inhibition [18]. More remarkably, ketotrilostane shows 4.9-fold greater potency in inhibiting cortisol secretion and 2.4-fold greater potency in inhibiting corticosterone secretion compared to trilostane [21]. These findings suggest that ketotrilostane may serve as the major active agent during trilostane therapy.

Pharmacokinetic Properties: Both trilostane and ketotrilostane exhibit similar elimination half-lives of approximately 1.2 hours [22] [23]. However, plasma concentrations of ketotrilostane consistently exceed those of the parent compound by approximately three-fold [18] [24]. This concentration difference, combined with the enhanced biological activity, indicates that ketotrilostane contributes significantly to the overall therapeutic effects observed during trilostane treatment.

| Compound | Biological Activity | Relative Potency | Plasma Concentration | Half-Life (hours) |

|---|---|---|---|---|

| Trilostane | 3β-HSD inhibition | 1.0 | 1x | 1.2 |

| Ketotrilostane | 3β-HSD inhibition | 1.7 | 3x higher | 1.2 |

| Trilostane | Cortisol secretion inhibition | 1.0 | 1x | 1.2 |

| Ketotrilostane | Cortisol secretion inhibition | 4.9 | 3x higher | 1.2 |

Table 4: Comparative Biological Activity of Trilostane and Its Primary Metabolite

Metabolic Interconversion: A unique pharmacological feature of trilostane metabolism involves bidirectional interconversion between trilostane and ketotrilostane [19]. This metabolic cycling results in conservation of the active compound within the body, potentially extending the duration of biological effects beyond what would be predicted from the elimination half-life of either compound alone.

Secondary Metabolic Pathways: Beyond ketotrilostane formation, trilostane undergoes additional metabolic transformations that may contribute to its overall biological profile [25] [20]. The compound shows species-dependent metabolic patterns, with biliary excretion representing the major elimination pathway in rats, while primates demonstrate more balanced fecal and urinary excretion [20]. These metabolic differences have important implications for translating preclinical findings to clinical applications.

Enhanced Potency Mechanisms: The enhanced activity of ketotrilostane appears to result from improved binding affinity for 3β-HSD enzymes rather than changes in inhibition mechanism [21]. Pharmacodynamic modeling demonstrates that ketotrilostane maintains competitive inhibition characteristics while achieving lower effective concentrations (EC50 values) for enzyme inhibition [26] [27]. This enhanced potency profile suggests that metabolic activation represents an important component of trilostane's therapeutic mechanism.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Trilostane is a synthetic derivative of androstane with adrenocortical suppressive properties. Trilostane reversibly inhibits 3 beta-hydroxysteroid dehydrogenase delta 5-4 isomerase in the adrenal cortex, resulting in the decreased synthesis of mineralocorticoids and glucocorticoids and the decreased conversion of pregnenolone to progesterone. (NCI04)

MeSH Pharmacological Classification

ATC Code

H02 - Corticosteroids for systemic use

H02C - Antiadrenal preparations

H02CA - Anticorticosteroids

H02CA01 - Trilostane

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.1.1.-]

HSD3B [HSA:3283 3284] [KO:K00070]

Pictograms

Irritant;Health Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Clofedanol

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Fracassi F, Corradini S, Floriano D, Boari A, Aste G, Pietra M, Bergamini PF, Dondi F. Prognostic factors for survival in dogs with pituitary-dependent hypercortisolism treated with trilostane. Vet Rec. 2015 Jan 10;176(2):49. doi: 10.1136/vr.102546. Epub 2014 Aug 28. PubMed PMID: 25170036.

3: Bonadio CM, Feldman EC, Cohen TA, Kass PH. Comparison of adrenocorticotropic hormone stimulation test results started 2 versus 4 hours after trilostane administration in dogs with naturally occurring hyperadrenocorticism. J Vet Intern Med. 2014 Jul-Aug;28(4):1239-43. doi: 10.1111/jvim.12357. Epub 2014 May 26. PubMed PMID: 24863172.

4: Sun L, Jin R, Peng Z, Zhou Q, Qian H, Fu Z. Effects of trilostane and fipronil on the reproductive axis in an early life stage of the Japanese medaka (Oryzias latipes). Ecotoxicology. 2014 Aug;23(6):1044-54. doi: 10.1007/s10646-014-1248-0. Epub 2014 Apr 29. PubMed PMID: 24777665.

5: Teshima T, Matsumoto H, Kumagai T, Kurano M, Koyama H. Expression of 11β-hydroxysteroid dehydrogenase isoforms in canine adrenal glands treated with trilostane. Vet J. 2014 Jun;200(3):452-5. doi: 10.1016/j.tvjl.2014.03.022. Epub 2014 Mar 26. PubMed PMID: 24745768.

6: Arenas C, Melián C, Pérez-Alenza MD. Long-term survival of dogs with adrenal-dependent hyperadrenocorticism: a comparison between mitotane and twice daily trilostane treatment. J Vet Intern Med. 2014 Mar-Apr;28(2):473-80. doi: 10.1111/jvim.12303. Epub 2014 Feb 3. PubMed PMID: 24495125.

7: Tung D, Ciallella J, Hain H, Cheung PH, Saha S. Possible therapeutic effect of trilostane in rodent models of inflammation and nociception. Curr Ther Res Clin Exp. 2013 Dec;75:71-6. doi: 10.1016/j.curtheres.2013.09.004. PubMed PMID: 24465047; PubMed Central PMCID: PMC3898193.

8: Reid LE, Behrend EN, Martin LG, Kemppainen RJ, Ward CR, Lurye JC, Donovan TC, Lee HP. Effect of trilostane and mitotane on aldosterone secretory reserve in dogs with pituitary-dependent hyperadrenocorticism. J Vet Intern Med. 2014 Mar-Apr;28(2):443-50. doi: 10.1111/jvim.12276. Epub 2014 Jan 8. PubMed PMID: 24400747.

9: Griebsch C, Lehnert C, Williams GJ, Failing K, Neiger R. Effect of trilostane on hormone and serum electrolyte concentrations in dogs with pituitary-dependent hyperadrenocorticism. J Vet Intern Med. 2014 Jan-Feb;28(1):160-5. doi: 10.1111/jvim.12268. Epub 2013 Dec 16. PubMed PMID: 24341822.

10: Arenas C, Melián C, Pérez-Alenza MD. Evaluation of 2 trilostane protocols for the treatment of canine pituitary-dependent hyperadrenocorticism: twice daily versus once daily. J Vet Intern Med. 2013 Nov-Dec;27(6):1478-85. doi: 10.1111/jvim.12207. Epub 2013 Sep 30. PubMed PMID: 24118316.

11: Braun C, Boretti FS, Reusch CE, Sieber-Ruckstuhl NS. Comparison of two treatment regimens with trilostane in dogs with pituitary-dependent hyperadrenocorticism. Schweiz Arch Tierheilkd. 2013 Oct;155(10):551-8. doi: 10.1024/0036-7281/a000511. PubMed PMID: 24091230.

12: Mellett Keith AM, Bruyette D, Stanley S. Trilostane therapy for treatment of spontaneous hyperadrenocorticism in cats: 15 cases (2004-2012). J Vet Intern Med. 2013 Nov-Dec;27(6):1471-7. doi: 10.1111/jvim.12178. Epub 2013 Sep 6. PubMed PMID: 24011349.

13: Burkhardt WA, Boretti FS, Reusch CE, Sieber-Ruckstuhl NS. Evaluation of baseline cortisol, endogenous ACTH, and cortisol/ACTH ratio to monitor trilostane treatment in dogs with pituitary-dependent hypercortisolism. J Vet Intern Med. 2013 Jul-Aug;27(4):919-23. doi: 10.1111/jvim.12111. Epub 2013 May 23. PubMed PMID: 23701195.

14: Augusto M, Burden A, Neiger R, Ramsey I. A comparison of once and twice daily administration of trilostane to dogs with hyperadrenocorticism. Tierarztl Prax Ausg K Kleintiere Heimtiere. 2012;40(6):415-24. PubMed PMID: 23242222.

15: Cho KD, Kang JH, Chang D, Na KJ, Yang MP. Efficacy of low- and high-dose trilostane treatment in dogs (< 5 kg) with pituitary-dependent hyperadrenocorticism. J Vet Intern Med. 2013 Jan-Feb;27(1):91-8. doi: 10.1111/jvim.12007. Epub 2012 Nov 20. PubMed PMID: 23167780.

16: Reine NJ. Medical management of pituitary-dependent hyperadrenocorticism: mitotane versus trilostane. Top Companion Anim Med. 2012 Feb;27(1):25-30. doi: 10.1053/j.tcam.2012.06.002. PubMed PMID: 22958794.

17: Feldman EC, Kass PH. Trilostane dose versus body weight in the treatment of naturally occurring pituitary-dependent hyperadrenocorticism in dogs. J Vet Intern Med. 2012 Jul-Aug;26(4):1078-80. doi: 10.1111/j.1939-1676.2012.00956.x. Epub 2012 Jun 18. PubMed PMID: 22708554.

18: Cook AK, Nieuwoudt CD, Longhofer SL. Pharmaceutical evaluation of compounded trilostane products. J Am Anim Hosp Assoc. 2012 Jul-Aug;48(4):228-33. doi: 10.5326/JAAHA-MS-5763. Epub 2012 May 18. PubMed PMID: 22611212.

19: Griffies JD. Old or new? A comparison of mitotane and trilostane for the management of hyperadrenocorticism. Compend Contin Educ Vet. 2013 May;35(5):E3. PubMed PMID: 23677783.

20: Ouschan C, Lepschy M, Zeugswetter F, Möstl E. The influence of trilostane on steroid hormone metabolism in canine adrenal glands and corpora lutea-an in vitro study. Vet Res Commun. 2012 Mar;36(1):35-40. doi: 10.1007/s11259-011-9509-3. Epub 2011 Nov 25. PubMed PMID: 22113849.